3-chloro-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of atoms in the compound and how they are connected .Chemical Reactions Analysis
The reactivity of a compound is influenced by its structure. Functional groups, such as the carboxylic acid derivative in this compound, often dictate what kinds of chemical reactions the compound can undergo .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and reactivity can be determined through various laboratory experiments .Scientific Research Applications
Spectroscopic and Calorimetric Studies
This compound's research applications are diverse and intricate, notably in the context of its spectroscopic and calorimetric studies. For instance, investigations into the mechanism of methylenecyclopropane rearrangements triggered by photoinduced electron transfer highlight its potential. These studies reveal how electron-accepting photosensitizers interact with similar molecules, leading to the formation of cation radicals and diradicals, crucial for understanding chemical reaction mechanisms (Ikeda et al., 2003)[https://consensus.app/papers/spectroscopic-studies-mechanism-methylenecyclopropane-ikeda/74dc21468af45178833c0b8ce66ce9fe/?utm_source=chatgpt].
Coordination Compounds and Catalysis
Another significant application lies in the synthesis of coordination compounds with metals like Cu2+, Co2+, Co3+, and Fe3+, using derivatives of similar chemical structures. These compounds have been tested for enantioselective catalysis in reactions such as the nitroaldol addition and the Michael addition, showcasing their potential in asymmetric synthesis and catalysis (Jansa et al., 2007)[https://consensus.app/papers/coordination-compounds-based-jansa/52c1077bff4856d68655df6178208c5b/?utm_source=chatgpt].
Pharmaceutical and Medicinal Chemistry
In pharmaceutical research, compounds with related structures have been synthesized and evaluated for their antimicrobial activity , demonstrating significant effects against various bacterial and fungal strains. This opens avenues for developing new antimicrobial agents (Vanparia et al., 2010)[https://consensus.app/papers/synthesis-characterization-antimicrobial-study-novel-vanparia/7cadfca59c155d0baf636aed37ae2bf4/?utm_source=chatgpt]. Moreover, research into the synthesis and characterization of quinazoline derivatives explores hybrid molecules as potential diuretic and antihypertensive agents, reflecting the chemical's versatility in drug discovery (Rahman et al., 2014)[https://consensus.app/papers/synthesis-characterization-quinazoline-derivatives-rahman/8bdf4befad805757b8095926ceb41bd3/?utm_source=chatgpt].
Analytical Method Development
Furthermore, this chemical's framework has been instrumental in developing analytical methods for detecting low concentrations of pharmaceuticals in industrial waste streams, highlighting its role in environmental science and sustainability (Deegan et al., 2011)[https://consensus.app/papers/spelcmsms-method-detection-concentrations-deegan/a1576ce6f77b5606829218c731970b18/?utm_source=chatgpt].
Mechanism of Action
If this compound is a drug or has some biological activity, its mechanism of action would be determined through biological assays and possibly through computational modeling. This could involve observing the compound’s effects on cells or enzymes, or modeling how the compound interacts with biological targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4S/c1-27-19-7-6-17(11-18(19)21)28(25,26)22-16-5-4-13-8-9-23(12-15(13)10-16)20(24)14-2-3-14/h4-7,10-11,14,22H,2-3,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWQQKMYHSMWFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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